REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]([NH:5][C:6]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[CH:8][C:7]=1[F:15])=[O:4]>CCOC(C)=O.[Pd]>[NH2:12][C:10]1[CH:9]=[CH:8][C:7]([F:15])=[C:6]([NH:5][C:3](=[O:4])[C:2]([F:1])([F:16])[F:17])[CH:11]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C1)NC(C(F)(F)F)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.42 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |